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Cadmium arsenide

Electron mobility Topological semimetal Thin film epitaxy

Source research-grade Cadmium arsenide (Cd3As2) engineered for 3D topological Dirac semimetal applications. Unlike inert II-V analogs (e.g., Zn3As2) or metastable phases (Cd3Sb2), its topologically protected Dirac points, exceptionally high electron mobility (up to 41,000 cm²/V·s), and tunable magnetoresistance (200–1000%) directly enable quantum Hall studies, broadband photodetectors (R up to 142.5 A/W), and long-coherence spintronics (¹¹³Cd T₁ ~95 s). No generic substitution can replicate these properties. Specialty synthesis and defect engineering ensure reproducibility in epitaxial films for next-generation devices.

Molecular Formula AsCd
Molecular Weight 187.34 g/mol
CAS No. 12006-15-4
Cat. No. B082350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium arsenide
CAS12006-15-4
Molecular FormulaAsCd
Molecular Weight187.34 g/mol
Structural Identifiers
SMILES[As].[Cd]
InChIInChI=1S/As.Cd
InChIKeyAPAWRDGVSNYWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Arsenide (Cd3As2, CAS 12006-15-4): II-V Dirac Semimetal for Topological Quantum Research and Next-Generation Optoelectronics Procurement


Cadmium arsenide (Cd3As2) is an inorganic crystalline compound in the II-V semiconductor family, classified as a prototypical three-dimensional (3D) topological Dirac semimetal (TDSM). It crystallizes in a tetragonal structure (space group I41cd) with lattice parameters a=1.265 nm and c=2.544 nm at room temperature . In its defect-free state, the conduction and valence bands exhibit linear dispersion and touch at discrete Dirac points in the 3D Brillouin zone, yielding massless Dirac fermions [1][2]. This band topology underpins its exceptionally high electron mobility, large magnetoresistance, and broadband optical response, distinguishing it from conventional narrow-gap semiconductors and 2D Dirac materials like graphene [3].

Why Generic Substitution of Cadmium Arsenide (Cd3As2) Fails: Topological Protection, Tunable Carrier Density, and Epitaxial Integration Requirements


Generic substitution of Cd3As2 with other II-V semiconductors (e.g., Zn3As2) or isostructural analogs (e.g., Cd3Sb2) is not viable for applications requiring 3D Dirac semimetal behavior, high carrier mobility, or specific epitaxial compatibility. Zn3As2 is a semiconductor with a non-zero bandgap (0.073–1.0 eV) and lacks the topologically protected Dirac point of Cd3As2, fundamentally altering its electronic and optical response [1][2]. Cd3Sb2 is metastable, monoclinic, and exhibits a lower melting point (410 °C) with no reported topological phase, precluding its use in high-temperature epitaxy or quantum transport studies [3]. Furthermore, the defect chemistry and self-doping behavior of Cd3As2 are unique, with arsenic vacancies strongly modulating mobility (5000–18,000 cm²/Vs) and magnetoresistance (200%–1000%), a tunability not observed in competing materials [4]. These compound-specific properties render direct replacement impossible without compromising device performance or experimental reproducibility.

Quantitative Differentiation of Cadmium Arsenide (Cd3As2): Evidence-Based Comparison Against Zn3As2, Cd3Sb2, and Graphene for Scientific Selection


Electron Mobility: Cd3As2 Thin Films vs. Zn3As2 Single Crystals and Graphene

Cd3As2 (001)-oriented epitaxial thin films exhibit electron mobilities up to 41,000 cm² V⁻¹ s⁻¹ at 2 K [1]. This is significantly higher than the 297 K mobility of Zn3As2 (10 cm² V⁻¹ s⁻¹) and comparable to high-quality graphene on h-BN, but achieved in a 3D bulk crystal suitable for scalable device fabrication [2][3]. The mobility of Cd3As2 is also tunable by over 3.6× via control of arsenic vacancy concentration (from 5,000 to 18,000 cm²/Vs) [4]. Graphene's mobility is often degraded by substrate interactions and lacks the bulk topological protection of Cd3As2.

Electron mobility Topological semimetal Thin film epitaxy Magnetotransport

Band Structure and Topological Phase: Cd3As2 vs. Zn3As2 and Cd3Sb2

Cd3As2 is a confirmed 3D Dirac semimetal with linearly dispersing bands touching at discrete Dirac points, as verified by angle-resolved photoemission spectroscopy (ARPES) [1]. In contrast, Zn3As2 is a semiconductor with a calculated band gap of 0.073 eV (Materials Project) to 1.0 eV (experimental), lacking the topological protection and massless fermions of Cd3As2 [2][3]. Cd3Sb2 is metastable and crystallizes in a monoclinic structure with no reported topological phase [4]. This fundamental difference in electronic structure dictates that only Cd3As2 can host phenomena like the chiral anomaly, large linear magnetoresistance, and Fermi arc surface states.

Dirac semimetal Band topology ARPES Electronic structure

Broadband Photodetector Performance: Cd3As2 Heterojunctions vs. Pristine Cd3As2 and Graphene

Cd3As2-based heterojunction photodetectors demonstrate significantly enhanced performance compared to pristine Cd3As2 devices and benchmark graphene photodetectors. A Cd3As2/CuPc heterojunction achieved a responsivity of 142.5 A/W and a detectivity of 7.83 × 10¹⁰ Jones at 808 nm [1]. A Cd3As2/organic (PbPc) heterojunction reached a detectivity of 3.95 × 10¹¹ Jones with a fast response time of 160 μs [2]. In comparison, pristine Cd3As2 photodetectors have a responsivity of 4.65 A/W, and graphene photodetectors typically exhibit responsivities < 0.1 A/W due to weak light absorption [3]. The heterojunction design suppresses dark current and enhances photocarrier collection, leveraging Cd3As2's high mobility and broadband absorption.

Photodetector Responsivity Detectivity Infrared Heterojunction

Spin Relaxation Time: Cd3As2 vs. Conventional Conductors and Graphene

The ¹¹³Cd spin-lattice relaxation time (T₁) in Cd3As2 is extraordinarily long, measuring 95 seconds at 295 K [1]. This value is in stark contrast to conventional conductors and semiconductors, where defect-induced relaxation typically shortens T₁. Remarkably, the T₁ of Cd3As2 is comparable to that of ¹³C in graphene (T₁ = 110 s) [2], indicating strong topological protection against spin decoherence. This long spin lifetime is attributed to the Dirac semimetal band structure and the suppression of backscattering. Such a long T₁ is not observed in related II-V semiconductors like Zn3As2 or in Cd3Sb2.

Spintronics Spin-lattice relaxation NMR Topological protection

Magnetoresistance Tunability: Cd3As2 Defect Engineering vs. Fixed-Response Materials

The magnetoresistance (MR) of Cd3As2 thin films can be tuned over a wide range by controlling the concentration of arsenic vacancies during molecular beam epitaxy (MBE) growth. Specifically, reducing arsenic vacancies by adjusting the As/Cd flux ratio increases the MR from 200% to 1000%, while simultaneously increasing mobility from 5,000 to 18,000 cm²/Vs [1]. This level of tunability is not available in related materials like Zn3As2 or Cd3Sb2, whose magnetotransport properties are largely fixed by their intrinsic band structure and cannot be post-synthesis engineered. This enables precise optimization of device performance for specific applications, such as magnetic field sensors or memory elements.

Magnetoresistance Defect engineering Transport Topological semimetal

Commercial Purity Grades: Cd3As2 Crystal Quality and Availability vs. Zn3As2 and Cd3Sb2

Commercially available Cd3As2 is offered in a range of purity grades suitable for different research and industrial applications. Ultra-high purity single crystals with 6N (99.9999%) purity are available, grown via selective vapor growth (SVG) and confirmed defect-free by XRD and Raman . Lower purity grades (99% metals basis, 99.99%, 99.999%) are also widely supplied by vendors such as Thermo Scientific/Alfa Aesar and ULPMAT for less demanding applications . In contrast, Zn3As2 is primarily available as a powder or polycrystalline material, and Cd3Sb2 is not commercially available at research-grade purity due to its metastable nature [1]. The availability of high-quality, single-crystalline Cd3As2 is a critical factor for reproducible quantum transport experiments and device fabrication.

Procurement Purity Crystal growth Supplier

Optimal Application Scenarios for Cadmium Arsenide (Cd3As2) Based on Quantified Performance Advantages


High-Mobility Channels in Low-Temperature Quantum Transport Devices

Cd3As2 (001) epitaxial films with electron mobilities up to 41,000 cm² V⁻¹ s⁻¹ at 2 K are ideal for studying quantum Hall effects, Shubnikov-de Haas oscillations, and Weyl orbit physics in a 3D bulk material [1]. This mobility, combined with topological protection against backscattering, enables the observation of quantized conductance phenomena not accessible in lower-mobility II-V semiconductors like Zn3As2.

Broadband Infrared Photodetectors with Enhanced Responsivity and Detectivity

Cd3As2-based heterojunction photodetectors, such as Cd3As2/CuPc and Cd3As2/organic thin films, demonstrate responsivities up to 142.5 A/W and detectivities up to 3.95 × 10¹¹ Jones across the visible to near-infrared spectrum (405–1550 nm) [2][3]. These performance metrics significantly surpass those of pristine Cd3As2 and graphene photodetectors, making them suitable for night vision, remote sensing, and optical communication systems requiring high sensitivity and fast response times (160 μs).

Spintronic Devices Leveraging Exceptionally Long Spin Relaxation Times

The ¹¹³Cd spin-lattice relaxation time (T₁) of 95 seconds at room temperature in Cd3As2 provides a robust platform for spin transport and manipulation [4]. This long coherence time, comparable to that of ¹³C in graphene, is a direct consequence of topological protection and is absent in conventional semiconductors. Cd3As2 is thus a prime candidate for spin-based logic, memory, and quantum information processing elements.

Tunable Magnetoresistive Sensors and Memory Elements via Defect Engineering

The ability to tune the magnetoresistance of Cd3As2 thin films from 200% to 1000% by controlling arsenic vacancy concentration during MBE growth offers a unique degree of freedom for device optimization [5]. This tunability allows for the precise calibration of sensor sensitivity or the engineering of multi-state memory elements, a capability not found in fixed-response materials like Zn3As2.

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